Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate
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Overview
Description
Diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate is an organic compound that belongs to the class of malonates This compound is characterized by the presence of a bromo and fluorine-substituted phenyl group attached to an amino-methylene malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 4-bromo-3-fluoroaniline in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The malonate moiety can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate involves its interaction with specific molecular targets. The bromo and fluoro groups on the phenyl ring can interact with various enzymes or receptors, leading to changes in their activity. The malonate moiety can also participate in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(((3-chloro-4-fluorophenyl)amino)methylene)malonate
- Diethyl 2-(((4-bromo-2-fluorophenyl)amino)methylene)malonate
Uniqueness
Diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H15BrFNO4 |
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Molecular Weight |
360.17 g/mol |
IUPAC Name |
diethyl 2-[(4-bromo-3-fluoroanilino)methylidene]propanedioate |
InChI |
InChI=1S/C14H15BrFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-9-5-6-11(15)12(16)7-9/h5-8,17H,3-4H2,1-2H3 |
InChI Key |
YIUXAFBVVPAGSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)Br)F)C(=O)OCC |
Origin of Product |
United States |
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